molecular formula C10H11BrFN B13132506 (R)-2-(3-Bromo-5-fluorophenyl)pyrrolidine

(R)-2-(3-Bromo-5-fluorophenyl)pyrrolidine

Cat. No.: B13132506
M. Wt: 244.10 g/mol
InChI Key: JEKYNEMKKWJZOX-SNVBAGLBSA-N
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Description

®-2-(3-Bromo-5-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-bromo-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromo-5-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

®-2-(3-Bromo-5-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromo-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(3-Bromo-5-chlorophenyl)pyrrolidine
  • ®-2-(3-Bromo-5-methylphenyl)pyrrolidine
  • ®-2-(3-Bromo-5-nitrophenyl)pyrrolidine

Uniqueness

®-2-(3-Bromo-5-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these characteristics are advantageous .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2R)-2-(3-bromo-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m1/s1

InChI Key

JEKYNEMKKWJZOX-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC(=C2)Br)F

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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